molecular formula C23H24N2O4S B2710592 3-(benzenesulfonyl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]propan-1-one CAS No. 1903161-76-1

3-(benzenesulfonyl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]propan-1-one

Cat. No.: B2710592
CAS No.: 1903161-76-1
M. Wt: 424.52
InChI Key: LVUIUYVCJQNSMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(benzenesulfonyl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]propan-1-one is a useful research compound. Its molecular formula is C23H24N2O4S and its molecular weight is 424.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Ashok et al. (2014) explored the ultrasound- and microwave-assisted synthesis of various compounds similar to "3-(Phenylsulfonyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one," particularly focusing on (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones. These compounds were synthesized via the Claisen-Schmidt condensation under conditions of ultrasound and microwave irradiation. The study revealed that some of the synthesized compounds exhibited good antimicrobial activity against both bacterial and fungal strains, including Gram-positive Staphylococcus aureus, Gram-negative Escherichia coli, Aspergillus niger, and Candida metapsilosis (Ashok, D., Ganesh, A., Vijaya Lakshmi, B., & Ravi, S., 2014).

Molecular Docking and Pharmacological Properties

In another line of research, Desai et al. (2017) reported on the synthesis of novel compounds, including 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl)quinoline-3-carbaldehyde derivatives. These compounds were characterized by various spectroscopic techniques and evaluated for their antimicrobial activity through in-silico molecular docking studies. The docking studies targeted DNA Gyrase A and N-myristoyltransferase, aiming to uncover potential antibacterial and antifungal activities. The study provided insights into the binding modes and interactions of these compounds with biological targets, demonstrating their potential as antimicrobial agents (Desai, N., Gurunathan, K., Adimule, P., Doyjide, A., Naveen, S., Lokanath, N., & Sreenivasa, S., 2017).

Properties

IUPAC Name

3-(benzenesulfonyl)-1-(4-quinolin-8-yloxypiperidin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c26-22(13-17-30(27,28)20-8-2-1-3-9-20)25-15-11-19(12-16-25)29-21-10-4-6-18-7-5-14-24-23(18)21/h1-10,14,19H,11-13,15-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUIUYVCJQNSMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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